![molecular formula C10H10N2O3 B2738485 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid CAS No. 281223-65-2](/img/structure/B2738485.png)

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

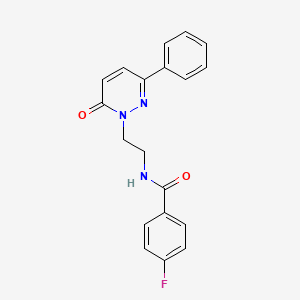

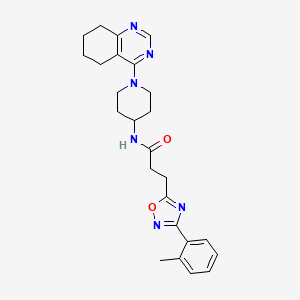

The compound “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” has a CAS Number of 281223-65-2 . It has a molecular weight of 206.2 . The IUPAC name of the compound is (2E)-4-oxo-4-[(4-pyridinylmethyl)amino]-2-butenoic acid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ . This indicates the molecular structure of the compound.It is stored at normal temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Applications De Recherche Scientifique

Coordination Polymers and Photophysical Properties

Research has shown the use of pyridine derivatives in the synthesis of lanthanide-based coordination polymers. These compounds have been characterized for their photophysical properties, indicating potential applications in areas such as luminescence and materials science. For instance, Sivakumar et al. (2011) explored aromatic carboxylic acids, including pyridine derivatives, to support lanthanide coordination compounds, demonstrating interesting molecular arrays and photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Structural Analysis and Isomerism

Studies have also focused on the structural analysis of isomers of pyridine-based carboxylic acids. Trujillo-Ferrara et al. (2004) investigated the E and Z isomers of a related compound, highlighting the significance of molecular structure in determining the properties of such compounds (Trujillo-Ferrara, Padilla-Martínez, Martínez-Martínez, Höpfl, Farfán-García, & García-Báez, 2004).

Catalytic Applications

Pyridine derivatives have been used in catalytic applications as well. Prakash et al. (2014) synthesized complexes involving pyridine-carboxylate ligands that demonstrated efficiency in catalytic transfer hydrogenation, a process important in organic synthesis and industrial chemistry (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Photocatalysis and Dye Degradation

In the field of photocatalysis, pyridine derivatives have been shown to be effective. Qin et al. (2017) reported the synthesis of metal-organic frameworks using a pyridine derivative, which exhibited high efficiency in the photocatalytic degradation of organic dyes (Qin, Chen, Lei, Wang, Ye, & Zheng, 2017).

Sensing Applications

Pyridine derivatives have also been utilized in the development of sensors. Yang et al. (2013) designed an organic fluorophore containing a pyridine unit that acted as a fluorescent pH sensor, demonstrating the application of such compounds in sensing and diagnostics (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Corrosion Inhibition

El Hajjaji et al. (2018) synthesized pyridine derivatives with pyrazole moieties, evaluating them as corrosion inhibitors for steel. This highlights the potential application of pyridine-based compounds in materials science and engineering (El Hajjaji, Abrigach, Hamed, Hasan, Taleb, Jodeh, Rodriguez-Castellon, Martínez de Yuso, & Algarra, 2018).

Safety and Hazards

Orientations Futures

While specific future directions for “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” are not available in the retrieved data, it’s worth noting that the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” could potentially have applications in the development of new drugs.

Propriétés

IUPAC Name |

(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJYNRJQALRSFU-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1CNC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)

![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)